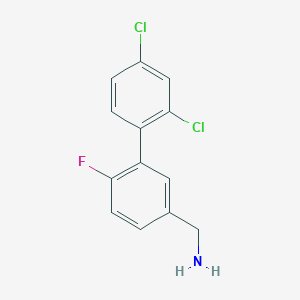
C-(2',4'-dichloro-6-fluoro-biphenyl-3-yl)-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors One common method involves the halogenation of biphenyl derivatives followed by amination For example, a biphenyl compound can be subjected to chlorination and fluorination reactions to introduce the desired halogen atoms at specific positions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.
Reduction: Reduction reactions can modify the halogenated positions or the methanamine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while substitution reactions can introduce various functional groups like hydroxyl or alkyl groups.
Aplicaciones Científicas De Investigación
(2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mecanismo De Acción
The mechanism by which (2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms and the methanamine group allows the compound to form specific interactions, such as hydrogen bonds or van der Waals forces, with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-fluorophenol: Similar halogenation pattern but lacks the biphenyl structure.
2,6-Dichloro-4-fluorophenol: Another halogenated phenol with a different substitution pattern.
2,4-Dichloro-6-methylphenol: Contains a methyl group instead of a fluorine atom.
Uniqueness
(2’,4’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine is unique due to its specific combination of halogen atoms and the methanamine group attached to the biphenyl structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H10Cl2FN |
|---|---|
Peso molecular |
270.13 g/mol |
Nombre IUPAC |
[3-(2,4-dichlorophenyl)-4-fluorophenyl]methanamine |
InChI |
InChI=1S/C13H10Cl2FN/c14-9-2-3-10(12(15)6-9)11-5-8(7-17)1-4-13(11)16/h1-6H,7,17H2 |
Clave InChI |
CRHWIRYKBBYOCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN)C2=C(C=C(C=C2)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















